
(2S,6S)-2,6-Dimethyloctanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6S)-2,6-Dimethyloctanedioic acid is an organic compound with the molecular formula C10H18O4. This compound is characterized by its two methyl groups attached to the second and sixth carbon atoms of an octanedioic acid backbone. It is a chiral molecule, meaning it has two enantiomers, and the (2S,6S) configuration specifies the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyloctanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the use of [Rh(I)(COD)-(S,S)-Et-DuPHOS)] + OTf- as a catalyst can produce the optically active, protected amino acid derivatives in high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired enantiomer is produced efficiently.
化学反応の分析
Types of Reactions
(2S,6S)-2,6-Dimethyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(2S,6S)-2,6-Dimethyloctanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism by which (2S,6S)-2,6-Dimethyloctanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S,6S)-2,6-Diaminopimelic acid: This compound shares a similar backbone but has amino groups instead of methyl groups.
(2R,6R)-Hydroxynorketamine: Another compound with a similar structure but different functional groups and stereochemistry.
Uniqueness
(2S,6S)-2,6-Dimethyloctanedioic acid is unique due to its specific chiral configuration and the presence of methyl groups at the second and sixth positions. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
891195-45-2 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
(2S,6S)-2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m0/s1 |
InChIキー |
YXTSFTNUPXGYDZ-YUMQZZPRSA-N |
異性体SMILES |
C[C@@H](CCC[C@H](C)C(=O)O)CC(=O)O |
正規SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



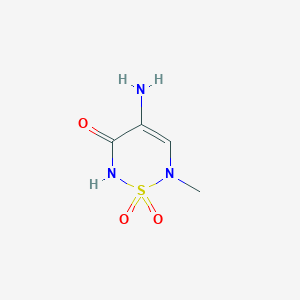
![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
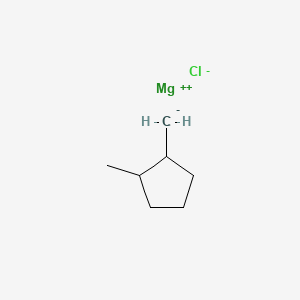
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
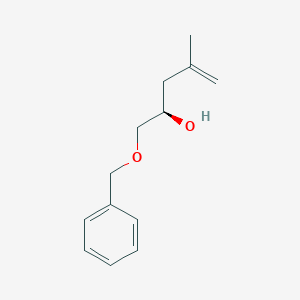
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)

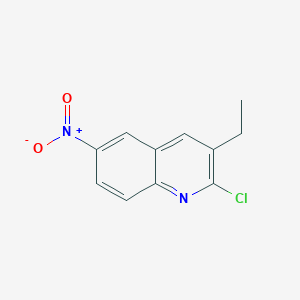
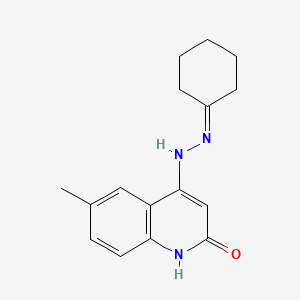
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)
![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)
